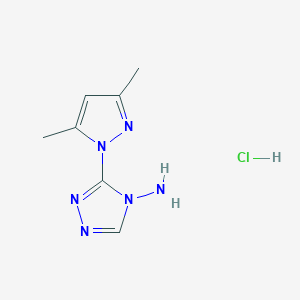

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride is a heterocyclic compound that combines the structural features of pyrazole and triazole rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with 4-amino-1,2,4-triazole under specific conditions. One common method includes the use of acetylacetone and various substituted benzaldehydes in the presence of a catalyst . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrazole or triazole rings .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles exhibit significant activity against a range of bacteria and fungi. For instance, compounds containing the triazole ring have been synthesized and evaluated for their effectiveness against resistant strains of bacteria, demonstrating promising results in inhibiting growth and biofilm formation .

Anticancer Properties

Research has indicated that triazole derivatives can act as effective anticancer agents. The compound has been tested in vitro against various cancer cell lines, showing cytotoxic effects. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation . Several studies have reported on the synthesis of new triazole derivatives based on this compound that enhance its anticancer activity while reducing toxicity to normal cells .

Anti-inflammatory Effects

The anti-inflammatory potential of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride has also been explored. In animal models, it has been shown to reduce markers of inflammation, suggesting its potential use in treating inflammatory diseases such as arthritis .

Agricultural Applications

Fungicides

In agriculture, this compound has been investigated for its fungicidal properties. Triazole-based compounds are well-known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes. Studies have demonstrated that formulations containing this compound can effectively control various plant pathogens, thereby enhancing crop yield and quality .

Herbicide Development

Additionally, research is ongoing into the herbicidal applications of triazole derivatives. The selective nature of these compounds allows for targeted weed control without harming crops. This selectivity is crucial for sustainable agricultural practices and reducing the reliance on broad-spectrum herbicides .

Material Science

Polymer Chemistry

In material science, this compound has been utilized in the development of novel polymers. Its unique structure allows it to act as a cross-linking agent in polymer synthesis, resulting in materials with enhanced thermal stability and mechanical properties .

Corrosion Inhibitors

The compound has shown potential as a corrosion inhibitor in metal protection applications. Studies indicate that triazole derivatives can form protective films on metal surfaces, significantly reducing corrosion rates in aggressive environments .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride

- [3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]amine dihydrochloride

- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands

Uniqueness

What sets 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride apart from similar compounds is its unique combination of pyrazole and triazole rings, which confer distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride (hereafter referred to as DMPTA) is a triazole derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on various research findings.

- Molecular Formula : C8H12N6·HCl

- Molecular Weight : 192.22 g/mol

- CAS Number : 402954-73-8

Biological Activity Overview

DMPTA exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that DMPTA derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from DMPTA have shown significant cytotoxic effects against MCF-7 breast cancer cells and other epithelial cancer models by disrupting tubulin polymerization, which is crucial for cell division .

- Antimicrobial Properties : Research indicates that DMPTA and its analogs possess antibacterial and antifungal activities. They have been tested against multiple pathogenic strains, showing effectiveness comparable to conventional antibiotics .

- Antiviral Effects : Some derivatives of DMPTA have been evaluated for their antiviral properties, particularly against viral infections that affect cellular mechanisms similar to those targeted in cancer therapies .

The biological activity of DMPTA is largely attributed to its ability to interact with specific molecular targets within cells:

- Tubulin Inhibition : DMPTA disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as alkaline phosphatase, which may contribute to its anticancer and antimicrobial effects .

- Oxidative Stress Induction : Some studies suggest that DMPTA can induce oxidative stress in microbial cells, leading to cell death.

Table 1: Summary of Biological Activities of DMPTA Derivatives

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 | |

| Antibacterial | E. coli | 15 | |

| Antifungal | Candida albicans | 12 | |

| Antiviral | Influenza virus | 20 |

Case Study: Anticancer Efficacy

In a study published in MDPI, several derivatives of DMPTA were synthesized and tested for their anticancer activity against various tumor cell lines. The results indicated that modifications in the phenyl moiety significantly affected the biological properties, allowing for tailored therapeutic applications .

Case Study: Antimicrobial Activity

Another research highlighted the antimicrobial potential of DMPTA derivatives against resistant strains of bacteria. The compounds were shown to inhibit bacterial growth effectively, suggesting their potential use in treating infections caused by antibiotic-resistant pathogens .

Eigenschaften

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6.ClH/c1-5-3-6(2)13(11-5)7-10-9-4-12(7)8;/h3-4H,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQXCFLKVKRGDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=CN2N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573547-24-6 |

Source

|

| Record name | 4H-1,2,4-Triazol-4-amine, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrochloride (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1573547-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.